1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione

Catalog No.
S12831567
CAS No.
M.F
C10H16N2O2
M. Wt
196.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione

Product Name

1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione

IUPAC Name

1-(4-aminocyclohexyl)pyrrolidine-2,5-dione

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C10H16N2O2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h7-8H,1-6,11H2

InChI Key

UUAVRGLQKJPXNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)N2C(=O)CCC2=O

1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with an amino group and a dione functional group. The molecular formula of this compound is C10H16N2O2, and it has a molecular weight of approximately 196.25 g/mol. The compound is often studied for its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione can be attributed to the presence of both the amino group and the dione functionality. It can undergo various reactions including:

  • Nucleophilic Addition: The amino group can act as a nucleophile, allowing the compound to participate in reactions with electrophiles.
  • Condensation Reactions: The dione can undergo condensation with aldehydes or ketones to form more complex structures.
  • Hydrogenation: The cyclohexyl moiety may be subjected to hydrogenation under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione exhibits notable biological activities. It has been investigated for:

  • Anticonvulsant Properties: Studies have suggested that derivatives of pyrrolidine-2,5-dione may possess anticonvulsant activity, making them potential candidates for treating epilepsy .
  • Neuroprotective Effects: Some derivatives have shown promise in neuroprotection, indicating potential applications in neurodegenerative diseases.

The biological activity of this compound makes it a subject of interest in pharmacological research.

Several synthetic methods have been developed for the preparation of 1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione:

  • Direct Amine Substitution: The synthesis can involve the reaction of cyclohexyl amine with pyrrolidine-2,5-dione under controlled conditions.
  • Multi-step Synthesis: This may include initial formation of pyrrolidine derivatives followed by subsequent amination steps.
  • Catalytic Methods: Recent studies have explored catalytic approaches to enhance yield and selectivity during synthesis .

These methods reflect the compound's accessibility for further research and development.

1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione has potential applications in various fields:

  • Medicinal Chemistry: Its anticonvulsant properties suggest utility in developing new antiepileptic drugs.
  • Neuroscience Research: It may serve as a tool for studying neuroprotective mechanisms.
  • Chemical Biology: The compound could be used to investigate interactions with biological targets due to its reactive functional groups.

Interaction studies involving 1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione focus on its binding affinity with various receptors and enzymes. These studies are crucial for understanding its pharmacodynamics and potential side effects:

  • Receptor Binding: Investigations into how this compound interacts with neurotransmitter receptors may provide insights into its therapeutic effects.
  • Enzyme Inhibition: Studies have indicated that certain derivatives may inhibit specific enzymes involved in neurotransmitter metabolism, contributing to their biological activity .

Such studies are essential for elucidating the mechanisms behind its observed effects.

Several compounds share structural similarities with 1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(4-Aminobutyl)pyrrolidine-2,5-dioneShorter alkyl chain compared to cyclohexylPotentially different pharmacokinetics
3-(Aminomethyl)pyrrolidine-2,5-dioneContains an aminomethyl group instead of cyclohexylMay exhibit different biological activities
1-(4-Methylaminocyclohexyl)pyrrolidine-2,5-dioneMethyl substitution on amino groupAltered electronic properties affecting reactivity

These comparisons illustrate how variations in structure can influence the biological activity and chemical behavior of similar compounds.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

196.121177757 g/mol

Monoisotopic Mass

196.121177757 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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